2-(4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
Description
This compound is a piperazine derivative featuring a 3-methoxy-1-methylpyrazole moiety linked via a carbonyl group and a thiophen-2-yl ethanone group. The oxalate salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Piperazine derivatives are widely studied for their role in modulating receptor binding and pharmacokinetics, while pyrazole and thiophene groups contribute to electronic diversity and bioactivity .
Properties
IUPAC Name |
2-[4-(3-methoxy-1-methylpyrazole-4-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S.C2H2O4/c1-18-10-12(15(17-18)23-2)16(22)20-7-5-19(6-8-20)11-13(21)14-4-3-9-24-14;3-1(4)2(5)6/h3-4,9-10H,5-8,11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYQIMMEQXQXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC(=O)C3=CC=CS3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Piperazine Linkers : The target compound and compounds 21 and 5 utilize piperazine as a flexible linker, which may enhance binding to receptors such as serotonin or dopamine transporters.
- Electron-Withdrawing Groups : The 3-methoxy group on the pyrazole in the target compound contrasts with the cyanide substituents in compound 10 , which may alter electronic properties and metabolic stability.
Spectroscopic and Analytical Data
- Target Compound : Expected IR peaks include C=O (1720–1680 cm⁻¹), pyrazole C=N (1538 cm⁻¹), and oxalate O-H (broad ~2500 cm⁻¹). NMR would show piperazine protons at δ 2.5–3.5 ppm and thiophene protons at δ 6.5–7.5 ppm.
- Analogues :
Structural Insights : The oxalate group in the target compound introduces additional hydrogen-bonding sites, which may influence crystal packing (cf. ).
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